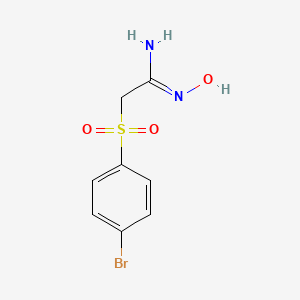

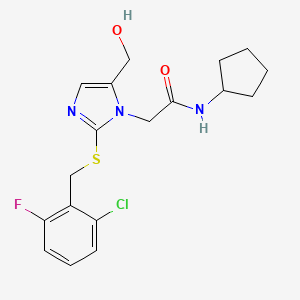

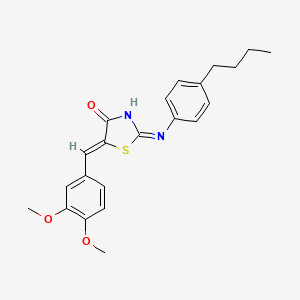

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid, also known as TBPCP, is a chiral molecule with a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. It is a versatile building block for the synthesis of various compounds and is used in the production of drugs and other active substances. TBPCP is also used in the synthesis of polymers, surfactants, and other materials. In addition, it is used as a chiral catalyst in asymmetric synthesis and can be used as a starting material for the synthesis of other compounds.

Mecanismo De Acción

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid acts as a chiral catalyst in asymmetric synthesis, allowing for the synthesis of compounds with desired stereochemical properties. The catalytic cycle of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid involves the formation of an enolate intermediate, which reacts with an electrophile to form a new carbon-carbon bond. This reaction is stereospecific and allows for the synthesis of compounds with desired stereochemical properties.

Biochemical and Physiological Effects

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid has no known biochemical or physiological effects. It is used solely as a chiral catalyst in asymmetric synthesis and does not interact with biological systems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid in asymmetric synthesis offers several advantages over other methods. It is relatively inexpensive and can be used in a wide range of reactions. In addition, the reaction is stereospecific, allowing for the synthesis of compounds with desired stereochemical properties. However, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is not a very efficient catalyst and the reaction rate is relatively slow.

Direcciones Futuras

The use of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid in asymmetric synthesis could be further explored through the development of new catalysts and reaction conditions. In addition, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid could be used in the synthesis of new materials, such as polymers, surfactants, and other materials. Furthermore, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid could be used in the synthesis of pharmaceuticals and other active substances. Finally, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid could be used as a chiral catalyst in the synthesis of other compounds, such as amino acids and peptides.

Métodos De Síntesis

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid can be synthesized by a variety of methods, including the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds in aqueous solution and yields the desired product in good yield. Alternatively, the reaction of pyrrolidine with tert-butyl bromoacetate in the presence of a base can also be used to synthesize (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid.

Aplicaciones Científicas De Investigación

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the synthesis of drugs and other active substances. Its chiral nature makes it particularly useful for the synthesis of enantiomerically pure compounds. In addition, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid can be used as a chiral catalyst in asymmetric synthesis, allowing for the synthesis of compounds with desired stereochemical properties. (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is also used in the synthesis of polymers, surfactants, and other materials.

Propiedades

IUPAC Name |

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBDFVFXHFCNQX-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718506 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid | |

CAS RN |

959579-54-5 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563366.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2563368.png)

![8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563369.png)

![N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2563376.png)

![Methyl 4-{2-oxo-2-[2-(3-oxo-1-cyclohexenyl)hydrazino]ethoxy}benzenecarboxylate](/img/structure/B2563379.png)